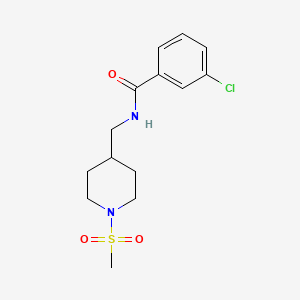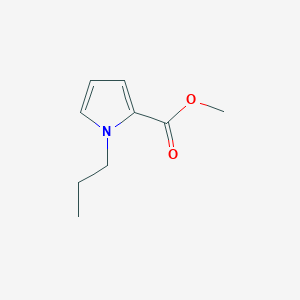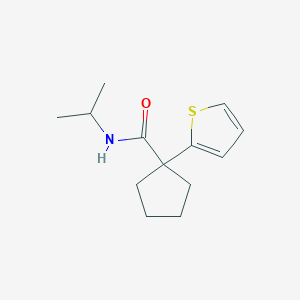
3-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide” is a benzamide derivative with the molecular formula C14H19ClN2O3S . It has garnered significant attention from the scientific research community due to its extensive range of applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide core with a 3-chloro substitution and a (1-(methylsulfonyl)piperidin-4-yl)methyl group attached to the nitrogen of the amide .
Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 330.83. It has a computed XLogP3-AA value of 1.9, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 74.9 Ų and a complexity of 447 .
Scientific Research Applications
Pharmacological Profile
A series of benzamide derivatives, including those related to "3-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide," have been synthesized and evaluated for their pharmacological activities. These compounds have shown potential in modulating serotonin receptors, highlighting their significance in gastrointestinal motility. Specifically, they have been explored for serotonin 4 (5-HT(4)) receptor agonist activity, indicating their potential application in enhancing gastrointestinal motility, which could have implications for treating conditions such as constipation or gastroparesis (Sonda et al., 2003).
Molecular Interactions and Metabolic Pathways
Research into the metabolism and excretion pathways of compounds structurally similar to "this compound" has provided insights into their metabolic fate in organisms. For example, studies on vismodegib (a compound with a somewhat similar structure) in rats and dogs have revealed extensive metabolism involving oxidation and phase II conjugation processes. This research underscores the importance of understanding the metabolic pathways of benzamide derivatives for their development as therapeutic agents (Yue et al., 2011).
Synthesis and Chemical Properties
The synthesis of benzamide derivatives encompasses a range of chemical reactions aimed at exploring their potential therapeutic applications. Notably, research has focused on creating compounds with selective serotonin receptor agonism, highlighting a methodological approach to enhancing pharmacological profiles through chemical synthesis. These studies provide a foundation for developing novel therapeutic agents by modifying the chemical structure to improve bioavailability and pharmacological efficacy (Sonda et al., 2004).
Antimicrobial Activity
Some benzamide derivatives have been evaluated for their antimicrobial properties, showcasing their potential in combating plant pathogens. This research avenue opens up applications in agricultural science, particularly in protecting crops from bacterial and fungal infections. The exploration of these compounds' structure-activity relationships further aids in the design of more effective antimicrobial agents (Vinaya et al., 2009).
properties
IUPAC Name |
3-chloro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-21(19,20)17-7-5-11(6-8-17)10-16-14(18)12-3-2-4-13(15)9-12/h2-4,9,11H,5-8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEPQLPNJKCXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate](/img/structure/B2511430.png)
![(6-Oxabicyclo[3.2.1]octan-5-yl)methanamine](/img/structure/B2511431.png)

![[(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride](/img/structure/B2511433.png)
![methyl 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate](/img/structure/B2511434.png)




![6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2511447.png)
![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethane-1-sulfonamide](/img/structure/B2511449.png)
![1-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2511451.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2511452.png)
